molecular formula C14H10N4O6 B195765 5-Hydroxydantrolene CAS No. 52130-25-3

5-Hydroxydantrolene

Cat. No. B195765
CAS RN: 52130-25-3
M. Wt: 330.25 g/mol
InChI Key: PGORTQZSSAZLCK-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxydantrolene is a derivative of dantrolene . It has a molecular formula of C14H10N4O6 . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis .


Synthesis Analysis

Dantrolene is metabolized in the liver by hepatic microsomal enzymes. Its major metabolites in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene .


Molecular Structure Analysis

The molecular structure of 5-Hydroxydantrolene consists of an average mass of 330.252 Da and a monoisotopic mass of 330.060028 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Hydroxydantrolene are not detailed in the sources, it is known that dantrolene, from which 5-Hydroxydantrolene is derived, is a hydantoin derivative .


Physical And Chemical Properties Analysis

5-Hydroxydantrolene has a molecular formula of C14H10N4O6. It has an average mass of 330.252 Da and a monoisotopic mass of 330.060028 Da .

Scientific Research Applications

Muscle Relaxant Properties

5-Hydroxydantrolene (5-HD) has been studied for its ability to inhibit skeletal muscle contractions, both in vivo and in vitro. It was found to inhibit muscle contraction responses in a dose-dependent manner, although it was less potent than Dantrolene (Ellis & Wessels, 2004).

Pharmacokinetics in Animals

Research on the pharmacokinetics of 5-Hydroxydantrolene has been conducted in animals. For example, in dogs, concentrations of 5-Hydroxydantrolene in plasma, urine, and bile were determined after intravenous administration of dantrolene, highlighting its role in the excretion of the dantrolene molecule from the body (Wuis, Vree, & van der Kleijn, 1990).

Impact on Cytokine Expression

A study investigated the effects of exposure to 5-Hydroxydantrolene on activated whole-blood gene expression of cytokines interleukin-2 (IL-2) and interferon-γ (IFN-γ). The study revealed that high concentrations of 5-Hydroxydantrolene significantly suppressed cytokine expression, although this suppression did not occur at lower drug concentrations achieved with oral dantrolene dosing (Haraschak et al., 2014).

Serum Concentration in Cerebral Palsy Patients

The serum concentration of 5-Hydroxydantrolene was determined in cerebral palsy patients to understand its correlation with the oral dose of dantrolene. The study indicated a poor correlation between serum level and dose, possibly due to variations in oral dantrolene availability (Inotsume et al., 1986).

Safety And Hazards

Dantrolene has a potential for hepatotoxicity and should not be used for conditions other than those recommended. The risk of developing potentially fatal hepatic injury (e.g., hepatitis) is greater in females, patients older than 35 years, and those receiving other drugs (especially estrogens) concomitantly .

properties

IUPAC Name

5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORTQZSSAZLCK-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxydantrolene

CAS RN

52130-25-3
Record name 5-Hydroxydantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-DANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxydantrolene
Reactant of Route 2
5-Hydroxydantrolene
Reactant of Route 3
5-Hydroxydantrolene
Reactant of Route 4
Reactant of Route 4
5-Hydroxydantrolene
Reactant of Route 5
5-Hydroxydantrolene
Reactant of Route 6
Reactant of Route 6
5-Hydroxydantrolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.